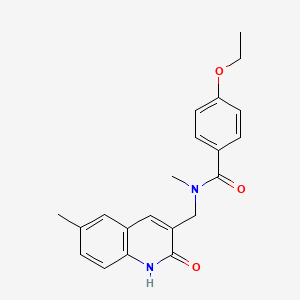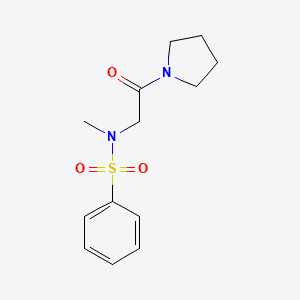
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of protein kinases. TYK2 plays a key role in the signaling pathways that regulate the immune response. By inhibiting TYK2, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide can block the production of cytokines and chemokines that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been shown to have potent inhibitory effects on TYK2 activity in both in vitro and in vivo studies. It has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. In clinical trials, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been well-tolerated and has shown promising results in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has several advantages for lab experiments, including its high potency and selectivity for TYK2, as well as its favorable pharmacokinetic properties. However, it also has some limitations, such as its relatively short half-life and the need for frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide. One area of focus could be on optimizing the pharmacokinetic properties of the molecule to improve its efficacy and reduce the need for frequent dosing. Another area of interest could be on studying the effects of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide on other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further research could be conducted on the potential long-term effects of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide on the immune system. Overall, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide represents a promising new therapeutic option for the treatment of autoimmune diseases, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide involves several steps, starting with the reaction of 4-bromophenylamine with N-methylbenzenesulfonamide to form the intermediate N-(4-bromophenyl)-N-methylbenzenesulfonamide. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide. The synthesis of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. It has been shown to inhibit the activity of a specific protein kinase, known as TYK2, which plays a critical role in the immune response. By inhibiting TYK2, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide can reduce inflammation and prevent damage to tissues and organs caused by autoimmune diseases.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14(11-13(16)15-9-5-6-10-15)19(17,18)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKGARBCIQDKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

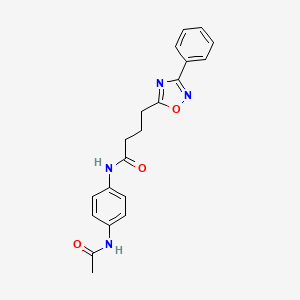
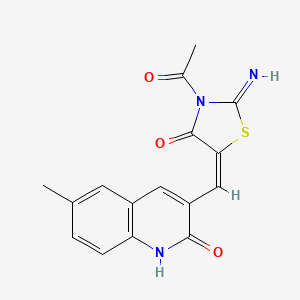
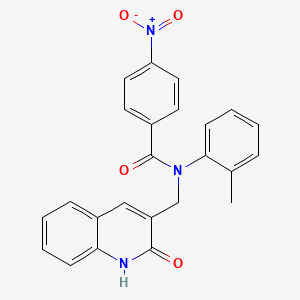
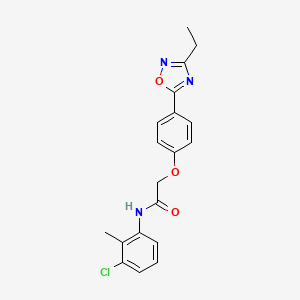

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7718990.png)

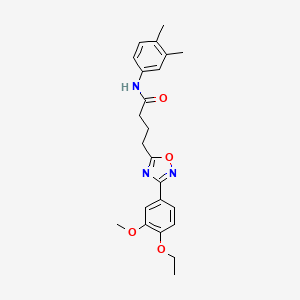
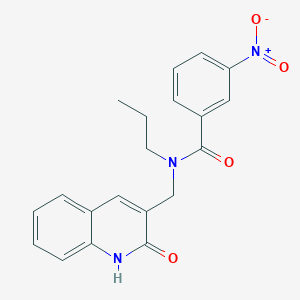
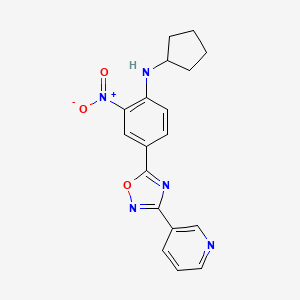

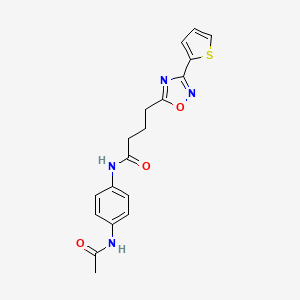
![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
